

In-Depth Technical Guide: Synthesis and Isotopic Labeling of Disulfiram-d20

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Compound of Interest

Compound Name: **Disulfiram-d20**

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Abstract

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of **Disulfiram-d20** (Tetraethylthiuram disulfide-d20). Disulfiram is a well-known therapeutic agent, and its deuterated analog serves as a critical internal standard for pharmacokinetic and metabolic studies. This document outlines the probable synthetic pathway, details the necessary experimental considerations, and presents relevant data in a structured format. The synthesis involves the reaction of deuterated diethylamine (diethyl-d10-amine) with carbon disulfide, followed by oxidation to yield the final d-20 labeled product. This guide is intended to provide researchers and drug development professionals with the foundational knowledge required for the preparation and use of this important analytical standard.

Introduction

Disulfiram, chemically known as tetraethylthiuram disulfide, has been utilized for decades in the treatment of chronic alcoholism due to its inhibitory effect on the aldehyde dehydrogenase enzyme.^[1] In modern drug development and clinical research, the use of isotopically labeled compounds is indispensable for quantitative analysis by mass spectrometry. **Disulfiram-d20**, in which all twenty hydrogen atoms are replaced with deuterium, is the ideal internal standard for such assays due to its chemical identity to the parent drug and its distinct mass difference.^{[2][3]} This guide details the synthetic approach to **Disulfiram-d20**, providing a theoretical framework and practical considerations for its laboratory-scale preparation.

Synthetic Pathway

The synthesis of **Disulfiram-d20** follows the established route for the preparation of tetraalkylthiuram disulfides.[4][5] The core of the synthesis is a two-step, one-pot reaction starting from the isotopically labeled precursor, diethyl-d10-amine.

The proposed overall reaction is as follows:



Step 1: Formation of the Dithiocarbamate Salt

The first step involves the reaction of two equivalents of diethyl-d10-amine with one equivalent of carbon disulfide. The nucleophilic deuterated amine attacks the electrophilic carbon of carbon disulfide to form the diethyl-d10-dithiocarbamate salt *in situ*.[3]

Step 2: Oxidative Coupling

The intermediate dithiocarbamate is then oxidized to form the disulfide bond of **Disulfiram-d20**. Various oxidizing agents can be employed for this step, with hydrogen peroxide being a common and effective choice.[2][4]

Experimental Protocols

While a specific, published experimental protocol for **Disulfiram-d20** is not readily available, the following procedure is adapted from established methods for the synthesis of non-deuterated Disulfiram and other tetraalkylthiuram disulfides.[2][4]

3.1. Materials and Reagents

Reagent	CAS Number	Molecular Formula	Notes
Diethyl-d10-amine	120092-66-2	C ₄ D ₁₀ HN	Key isotopic labeling starting material. [1] [6]
Carbon Disulfide	75-15-0	CS ₂	Highly flammable and toxic. Handle in a fume hood.
Hydrogen Peroxide	7722-84-1	H ₂ O ₂	30-35% aqueous solution is typically used.
Sodium Hydroxide	1310-73-2	NaOH	Used to control pH.
Isopropyl Alcohol	67-63-0	C ₃ H ₈ O	Common reaction solvent.
Water	7732-18-5	H ₂ O	Used as a co-solvent.

3.2. Reaction Procedure

- In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a thermometer, dissolve diethyl-d10-amine (2.0 eq) in a mixture of isopropyl alcohol and water.
- Adjust the pH of the solution to approximately 9.5 by the dropwise addition of a sodium hydroxide solution.
- Cool the reaction mixture to 15-25°C in an ice bath.
- Slowly add carbon disulfide (2.0 eq) dropwise from the dropping funnel over a period of 1-1.5 hours, ensuring the temperature remains between 15-25°C.[\[2\]](#)
- After the addition is complete, continue to stir the reaction mixture for an additional 30-60 minutes.
- Prepare a solution of hydrogen peroxide (1.0 eq) in a mixture of isopropyl alcohol and water.

- Add the hydrogen peroxide solution dropwise to the reaction mixture, maintaining the temperature below 35°C.
- Upon completion of the addition, the reaction mixture may become cloudy as the product precipitates. Continue stirring for another 1-2 hours.
- The completion of the reaction can be monitored by thin-layer chromatography (TLC).
- The precipitated solid product, **Disulfiram-d20**, is collected by vacuum filtration.
- The crude product is washed with cold water and then dried under vacuum.
- Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

Data Presentation

4.1. Expected Product Specifications

Parameter	Value	Reference
Chemical Name	bis(diethyl-d10-thiocarbamoyl) disulfide	
Synonym	Tetraethylthiuram disulfide-d20	[2]
CAS Number	1216403-88-1	[2]
Molecular Formula	C ₁₀ D ₂₀ N ₂ S ₄	[2]
Molecular Weight	316.66 g/mol	
Isotopic Purity	≥98 atom % D	[1]

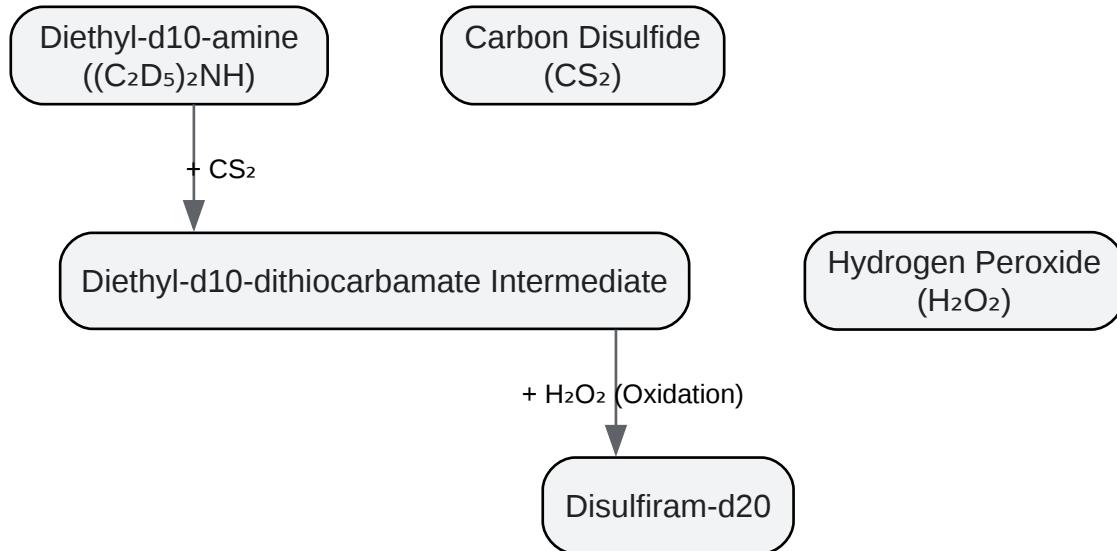
4.2. Analytical Characterization

The structure and purity of the synthesized **Disulfiram-d20** should be confirmed by standard analytical techniques.

Analytical Technique	Expected Results
¹ H NMR	Absence of signals in the ethyl group regions, confirming complete deuteration.
¹³ C NMR	Signals corresponding to the deuterated ethyl carbons and the thiocarbonyl carbon.
Mass Spectrometry (MS)	A molecular ion peak corresponding to the calculated mass of C ₁₀ D ₂₀ N ₂ S ₄ .
Elemental Analysis	To confirm the elemental composition.
Melting Point	Should be consistent with the non-deuterated compound (approx. 70-72°C).

Visualizations

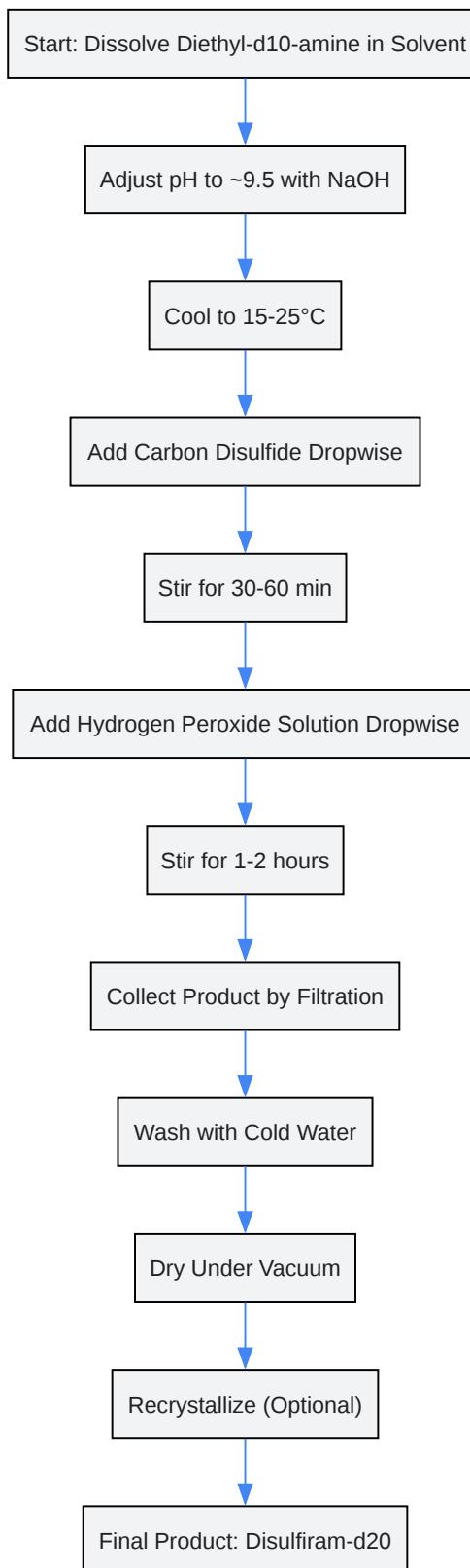
5.1. Synthetic Pathway of **Disulfiram-d20**



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Caption: Synthetic route for **Disulfiram-d20**.

5.2. Experimental Workflow



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Caption: Step-by-step experimental workflow for the synthesis.

Safety Considerations

- Carbon Disulfide: is highly flammable, volatile, and toxic. All manipulations should be performed in a well-ventilated fume hood.
- Diethyl-d10-amine: is a flammable and corrosive liquid. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.
- Hydrogen Peroxide: is a strong oxidizing agent. Contact with organic materials should be avoided.

Conclusion

The synthesis of **Disulfiram-d20** is a straightforward process that can be achieved by adapting standard methods for the preparation of tetraalkylthiuram disulfides. The key to the isotopic labeling is the use of the commercially available starting material, diethyl-d10-amine. This guide provides a robust theoretical and practical framework for researchers to produce this essential internal standard for use in advanced analytical studies. The provided protocols and diagrams are intended to facilitate the successful synthesis and characterization of **Disulfiram-d20** in a laboratory setting.

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